Ac-YVAD-pNA

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ac-YVAD-pNA se sintetiza mediante una serie de reacciones de acoplamiento peptídico. El proceso típicamente implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento, comenzando con N-acetil-tirosina. El paso final implica el acoplamiento del péptido con p-nitroanilina .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando sintetizadores de péptidos automatizados y pasos de purificación rigurosos como la cromatografía líquida de alto rendimiento (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: Ac-YVAD-pNA principalmente se somete a hidrólisis cuando es escindido por la caspasa-1. Esta reacción libera p-nitroanilina, que es el producto principal .

Reactivos y condiciones comunes: La reacción de hidrólisis generalmente se lleva a cabo en una solución tamponada a pH fisiológico. Los reactivos comunes incluyen la enzima caspasa-1 y un tampón adecuado como la solución salina tamponada con fosfato (PBS) .

Aplicaciones Científicas De Investigación

Caspase Activity Measurement

Ac-YVAD-pNA is primarily used to quantify caspase-1 activity in cell lysates and tissue samples. Its specificity for caspase-1 allows researchers to study the role of this enzyme in various physiological and pathological processes.

Table 1: Comparison of Caspase Substrates

| Substrate | Specificity | Measurement Method |

|---|---|---|

| This compound | Caspase-1 | Colorimetric at 405 nm |

| Ac-DEVD-pNA | Caspase-3 | Colorimetric |

| Ac-LEHD-pNA | Caspase-9 | Colorimetric |

Inflammation Studies

Caspase-1 is a key player in the inflammatory response, particularly in the activation of interleukin-1β (IL-1β). Studies utilizing this compound have demonstrated its utility in assessing the role of caspase-1 in diseases characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.

Case Study: Neuroinflammation

In a study investigating quinolinic acid-induced neuroinflammation, researchers pre-treated rats with this compound to inhibit caspase-1 activity. The results indicated a significant reduction in IL-1β levels and associated neuronal damage, highlighting the potential therapeutic role of caspase inhibitors in neuroinflammatory conditions .

Neuroprotection Research

Recent studies have explored the neuroprotective effects of this compound in models of cerebral ischemia and hemorrhage. By inhibiting caspase-1 activity, researchers observed reduced neuronal apoptosis and improved functional outcomes.

Table 2: Effects of this compound on Neuroprotection

| Condition | Treatment | Outcome |

|---|---|---|

| Intracerebral Hemorrhage | This compound | Reduced neuronal death and improved function |

| Ischemic Stroke | This compound | Decreased apoptosis and inflammation |

Cell Death Mechanisms

This compound has been instrumental in elucidating mechanisms of cell death, particularly pyroptosis—a form of programmed cell death associated with inflammatory responses. Its application has helped clarify the role of caspase-1 in mediating pyroptotic cell death during infections and tissue injury.

Case Study: Pyroptosis in Inflammatory Diseases

In research focusing on intracerebral hemorrhage, administration of this compound significantly reduced markers of pyroptosis and inflammation, suggesting its potential as a therapeutic agent for conditions involving excessive inflammatory responses .

Mecanismo De Acción

Ac-YVAD-pNA ejerce sus efectos al servir como sustrato para la caspasa-1. Cuando la caspasa-1 escinde this compound, libera p-nitroanilina, que se puede medir espectrofotométricamente. Esta escisión es altamente específica, lo que convierte a this compound en una herramienta valiosa para estudiar la actividad de la caspasa-1 .

Comparación Con Compuestos Similares

Compuestos similares:

- Ac-DEVD-pNA: Un sustrato para la caspasa-3.

- Ac-LEHD-pNA: Un sustrato para la caspasa-9.

- Ac-IETD-pNA: Un sustrato para la caspasa-8 .

Singularidad: Ac-YVAD-pNA es único en su alta especificidad para la caspasa-1, lo que lo convierte en una herramienta esencial para estudiar esta enzima en particular. Su capacidad para liberar un producto cromogénico cuantificable tras la escisión permite una medición precisa de la actividad de la caspasa-1 .

Actividad Biológica

Ac-YVAD-pNA is a synthetic peptide substrate widely used in biochemical research to study caspase activity, particularly caspase-1. This compound has been instrumental in elucidating the roles of caspases in apoptosis and inflammation, making it a valuable tool in the fields of cell biology and pharmacology. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Caspases

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive proenzymes that are activated through cleavage by other caspases or by specific stimuli. The substrate this compound is specifically designed to be cleaved by caspase-1, which is crucial for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

The mechanism by which this compound functions involves its cleavage at the YVAD sequence. Upon cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantitatively measured using spectrophotometric methods. This release correlates with caspase-1 activity, allowing researchers to infer the enzyme's function in various biological contexts.

Kinetic Parameters

Research has established key kinetic parameters for this compound when used as a substrate for caspases. The following table summarizes the kinetic data:

| Caspase | Substrate | V max (pmol/min) | K m (μM) | K i (μM) |

|---|---|---|---|---|

| 1 | YVAD-pNA | 110 | 100 | 0.0063 |

| 2 | LEHD-pNA | 400 | 560 | 29 |

| 3 | DEVD-pNA | 110 | 74 | 0.84 |

| 4 | LEHD-pNA | 510 | 1100 | NT |

| 5 | LEHD-pNA | 610 | 2500 | NT |

| 6 | VEID-pNA | 230 | 220 | 550 |

| 7 | DEVD-pNA | 530 | 230 | 1.2 |

| 8 | IETD-pNA | 130 | 140 | 0.54 |

This table indicates that this compound has a relatively low K_m value for caspase-1, suggesting high affinity and specificity for this enzyme compared to others in the caspase family .

Role in Infection Response

A pivotal study demonstrated that this compound significantly influences host defense mechanisms against bacterial infections. In experiments with murine models, administration of Ac-YVAD-CHO (a caspase-1 inhibitor) rendered mice more susceptible to lethal doses of Escherichia coli. Specifically, wild-type mice treated with Ac-YVAD-CHO showed more than a twofold increase in susceptibility compared to untreated controls, highlighting the importance of caspase-1 in antibacterial defenses .

Apoptosis Induction

Another study focused on the role of this compound in apoptosis during ischemic conditions. Researchers observed increased caspase-3-like protease activity in brain tissue following ischemia, suggesting that caspase activation contributes to neuronal death. Inhibition of this pathway using inhibitors like Z-DEVD-FMK led to reduced cell death and DNA fragmentation, underscoring the relevance of caspase activity in neurodegenerative processes .

Propiedades

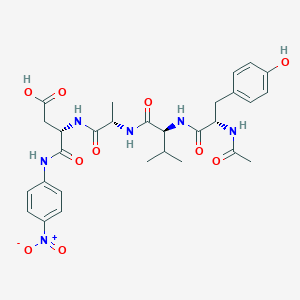

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: this compound (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of this compound contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing this compound, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in this compound cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.